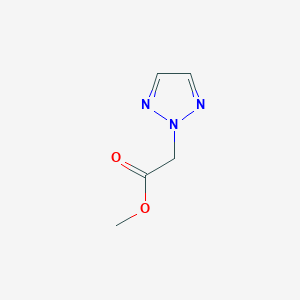

2H-1,2,3-Triazole-2-acetic acid, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2H-1,2,3-Triazole is a tautomeric form of 1H-1,2,3-triazole . It is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . Triazoles are planar and aromatic, and they are highly soluble in water .

Synthesis Analysis

A short and simple synthesis of 2β-(1,2,3-Triazol-1-yl) methyl-2α-methyl-6,6-dihydropenicillin-3α-carboxylic acid diphenylmethyl ester, a key intermediate for the synthesis of tazobactam, has been described . This synthesis involves the use of Mercury (II) acetate and azobisisobutyronitrile (AIBN) to optimize the direct substitution of 1,2,3-triazole .Molecular Structure Analysis

The 1H-decoupled 13C NMR spectrum of a similar compound showed 15 resonances, which is in agreement with the proposed structure .Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis

Triazoles are planar and aromatic, and they are highly soluble in water . In aqueous solution, 1H-1,2,3-triazole tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Intramolecular Aliphatic Diazonium Coupling : The methyl ester of 1H-indazole-3-carboxylic acid, a compound related to "2H-1,2,3-Triazole-2-acetic acid, methyl ester," is formed via intramolecular aliphatic diazonium coupling. This process has been characterized by single-crystal X-ray diffraction, highlighting the compound's ability to crystallize as hydrogen-bonded trimers. Such studies contribute to understanding the structural basis for the reactivity and potential applications of these compounds in synthesis and materials science (Glaser et al., 1993).

Novel Triazole Derivatives : The synthesis and study of novel 1,2,4-triazolylacetic acid derivatives, which include various substituents at the triazole ring, have shown that these compounds exhibit strong acylating properties and undergo decarboxylation under certain conditions. This research opens avenues for their application in synthetic organic chemistry and potentially in the development of new materials or chemical intermediates (Khomenko et al., 2016).

Supramolecular Chemistry and Coordination

- Supramolecular Interactions of Triazoles : 1,2,3-Triazoles, including derivatives similar to "this compound," exhibit unique supramolecular interactions due to their nitrogen-rich structure. These interactions include hydrogen and halogen bonding, making triazoles versatile units for applications in supramolecular and coordination chemistry. Their diverse coordination modes enable applications in anion recognition, catalysis, and photochemistry, showcasing the broad potential of triazole-based compounds in advanced materials and chemical sensors (Schulze & Schubert, 2014).

Chemical Reactivity and Applications

- Reactivity with Acetylenic Compounds : Research involving the reaction of α,α-difluoroazides with acetylenic compounds to afford 1,2,3-triazoles demonstrates the chemical versatility and reactivity of triazole derivatives. This study not only adds to the understanding of triazole chemistry but also suggests potential applications in synthesizing novel compounds with unique properties (Lermontov et al., 2000).

Fluorescent Probes and Sensing

- Fluorescent Probe Development : An unintended result of triazole synthesis was utilized to develop a simpler, sensitive, and selective turn-on fluorescent probe, highlighting the serendipitous discoveries in chemical research that can lead to significant applications in biological sensing and imaging. This example illustrates the potential of triazole derivatives in the development of new diagnostic tools and sensors (Nehra et al., 2020).

Wirkmechanismus

Target of Action

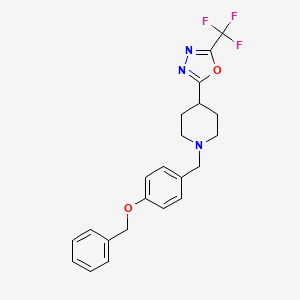

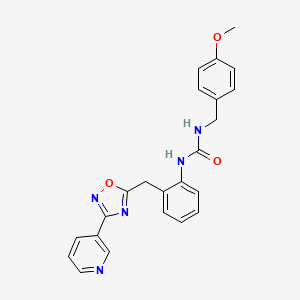

Methyl 2-(2H-1,2,3-triazol-2-yl)acetate is a key fragment of the Single Orexin Receptor Antagonist ACT-539313 . The primary target of this compound is the orexin receptor, which plays a crucial role in regulating sleep-wake cycles .

Mode of Action

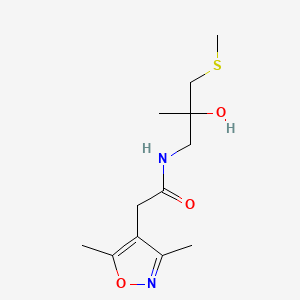

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Result of Action

It is known that triazole compounds show versatile biological activities .

Safety and Hazards

Zukünftige Richtungen

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They also have important roles in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Eigenschaften

IUPAC Name |

methyl 2-(triazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-8-6-2-3-7-8/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGXDAIRWLNULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1N=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2537827.png)

![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)

![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)

![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)

![2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537840.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2537842.png)

![N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2537845.png)